4-Hydroxy Ramelteon beta-D-Glucuronide
Description
Overview of Ramelteon (B1678794): Parent Compound and its Biotransformation Significance
Contextualization of Ramelteon as a Melatonin (B1676174) Receptor Agonist
Ramelteon is a tricyclic indan (B1671822) derivative recognized as a highly selective melatonin receptor agonist. nih.gov Its therapeutic action is mediated through its high affinity for the melatonin MT1 and MT2 receptors, which are primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus. nih.govnih.govmedicine.com The SCN is often referred to as the body's "master clock," as it governs the circadian rhythms that regulate the normal sleep-wake cycle. nih.govdrugbank.comwikipedia.org By binding to and activating MT1 and MT2 receptors, ramelteon mimics the effects of endogenous melatonin, a hormone that facilitates the transition to sleep. drugbank.commit.edu The affinity of ramelteon for the MT1 and MT2 receptors is reported to be 3 to 16 times higher than that of melatonin itself. nih.govwikipedia.org Unlike many hypnotic agents, ramelteon has no significant affinity for receptors associated with neurotransmitters like GABA, serotonin, dopamine, or opiates, distinguishing its mechanism of action. nih.govnih.gov
| Compound | Receptor Affinity (Kd, pM) |
| Ramelteon | MT1: 15.0 |
| MT2: 328 | |
| Melatonin | MT1: ~90 (6-fold lower than Ramelteon) |
| MT2: Higher Kd than Ramelteon | |
| Data derived from in vitro studies using Chinese hamster ovary (CHO) cells expressing human melatonin receptors. nih.gov |
General Principles of Xenobiotic Metabolism Relevant to Ramelteon Disposition, emphasizing extensive metabolism
As a xenobiotic, ramelteon is subject to substantial biotransformation upon administration. It undergoes a rapid and extensive first-pass metabolism, primarily in the liver, which significantly reduces the systemic bioavailability of the parent compound to approximately 1.8%. wikipedia.org This metabolic process occurs in two main phases. Phase I reactions involve the introduction or exposure of functional groups, typically through oxidation. drughunter.com For ramelteon, this is primarily carried out by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov Research indicates that CYP1A2 is the major isozyme responsible for ramelteon's metabolism, with minor contributions from the CYP2C subfamily and CYP3A4. nih.govwikipedia.orgnih.gov These initial oxidative steps produce a variety of metabolites, including hydroxylated and carbonylated derivatives. nih.govwikipedia.org Following Phase I, the resulting metabolites proceed to Phase II, where they are conjugated with endogenous molecules to increase their water solubility and facilitate excretion. drughunter.com
Structure
3D Structure
Properties
Molecular Formula |
C22H29NO9 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(8S)-8-[2-(propanoylamino)ethyl]-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-4-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C22H29NO9/c1-2-14(24)23-7-5-10-3-4-11-9-13(19-12(15(10)11)6-8-30-19)31-22-18(27)16(25)17(26)20(32-22)21(28)29/h9-10,16-18,20,22,25-27H,2-8H2,1H3,(H,23,24)(H,28,29)/t10-,16-,17-,18+,20-,22+/m0/s1 |
InChI Key |
JZXYMHQWDSDNPN-JKQJZOLFSA-N |
Isomeric SMILES |
CCC(=O)NCC[C@@H]1CCC2=CC(=C3C(=C12)CCO3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
CCC(=O)NCCC1CCC2=CC(=C3C(=C12)CCO3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Origin of Product |
United States |
Identification and Structural Context of 4 Hydroxy Ramelteon Beta D Glucuronide
Role of Uridine (B1682114) Diphosphate-Glucuronosyltransferases (UGTs) in Conjugation
Glucuronidation is a critical Phase II metabolic pathway that converts lipophilic compounds into more water-soluble, and thus more readily excretable, products. wikipedia.org This process is catalyzed by the UGT superfamily of enzymes, which are responsible for the covalent addition of a glucuronic acid moiety to a substrate. wikipedia.org Ramelteon undergoes secondary metabolism to produce glucuronide conjugates after its initial oxidation. nih.govresearchgate.netnih.gov
The human UGT superfamily is comprised of 22 identified enzymes, which are categorized into families and subfamilies based on sequence homology, primarily UGT1, UGT2, UGT3, and UGT8. nih.gov The UGT1A and UGT2B subfamilies are the most significant contributors to the metabolism of drugs and other xenobiotics. nih.govuky.edu These enzymes are primarily located in the endoplasmic reticulum of various tissues, with the highest concentration found in the liver. xenotech.com They exhibit broad and often overlapping substrate specificities, which can complicate the identification of a single enzyme responsible for a specific drug's glucuronidation. uky.edunih.gov
Interactive Table: Major Human UGT Subfamilies in Drug Metabolism
| Subfamily | Primary Location(s) | Key Endogenous Substrates | Key Drug/Xenobiotic Substrates |
|---|---|---|---|
| UGT1A | Liver, GI Tract, Kidney | Bilirubin, Steroid Hormones, Thyroid Hormones | Analgesics (e.g., Paracetamol), Anticancer drugs (e.g., Irinotecan's active metabolite SN-38), Antidepressants |
| UGT2B | Liver, GI Tract, Prostate | Steroid Hormones, Bile Acids, Fatty Acids | Opioids (e.g., Morphine), NSAIDs (e.g., Zomepirac), Anxiolytics (e.g., Oxazepam, Lorazepam) |
While it is established that ramelteon's metabolites undergo glucuronidation, preclinical studies and published literature to date have not specifically identified the precise UGT isoforms responsible for the conjugation of 4-Hydroxy Ramelteon. nih.govresearchgate.net The broad substrate specificity of the major hepatic UGTs, such as those in the UGT1A and UGT2B families, suggests that one or more of these enzymes are likely involved in the formation of this compound. However, without specific reaction phenotyping studies using recombinant human UGTs, the exact catalytic contribution of each isoform remains to be elucidated.
The glucuronidation reaction is a bi-substrate process that requires the aglycone substrate (in this case, 4-Hydroxy Ramelteon) and an activated sugar donor, uridine 5'-diphosphate-glucuronic acid (UDPGA). researchgate.netnih.gov The UGT enzyme facilitates the transfer of the glucuronic acid moiety from UDPGA to the hydroxyl group of 4-Hydroxy Ramelteon. researchgate.net This reaction proceeds via a compulsory-order ternary mechanism, where UDPGA binds to the enzyme first, followed by the aglycone substrate. nih.govflinders.edu.au The transfer occurs through a direct SN2-like mechanism, resulting in the formation of a β-D-glucuronide linkage and the release of uridine diphosphate (B83284) (UDP). researchgate.net The resulting glucuronide conjugate is significantly more polar than its precursor, facilitating its elimination from the body. wikipedia.org
Precursor Formation: Hydroxylation of Ramelteon to 4-Hydroxy Ramelteon
The prerequisite for glucuronidation is the presence of a suitable functional group on the molecule, such as a hydroxyl group. This is introduced to the parent ramelteon molecule via a Phase I oxidation reaction catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes.
The hepatic metabolism of ramelteon to its various hydroxylated metabolites is carried out by several CYP isozymes. nih.gov In vitro studies using human liver microsomes and recombinant human CYP enzymes have identified CYP1A2 as the major isozyme involved in this process. nih.govnih.govresearchgate.net The CYP2C subfamily (specifically CYP2C19) and CYP3A4 also contribute to ramelteon's metabolism, but to a lesser extent. researchgate.netnih.govresearchgate.net
Interactive Table: Contribution of CYP Isozymes to Ramelteon Metabolism in the Liver
| CYP Isozyme | Estimated Contribution (%) | Role |
|---|---|---|
| CYP1A2 | 49% | Major |
| CYP2C19 | 42% | Major |
| CYP3A4 | 8.6% | Minor |
Data derived from in vitro studies with human liver microsomes. nih.govresearchgate.net
The significant role of these enzymes means that co-administration of strong inhibitors or inducers of CYP1A2, CYP2C9, or CYP3A4 can substantially alter the pharmacokinetics of ramelteon. researchgate.netnih.gov
The hydroxylation of ramelteon is both a regioselective and stereoselective process. nih.gov Regioselectivity refers to the enzyme's preference for catalyzing a reaction at a specific position on the substrate molecule. Studies have shown that the main routes of metabolism for ramelteon include hydroxylation on the ethyl side chain and at the benzylic position of the cyclopentyl ring, leading to the formation of different hydroxylated metabolites, including the precursor for this compound. nih.govresearchgate.net The formation of a specific isomer like 4-Hydroxy Ramelteon demonstrates this site-specificity.
Stereoselectivity is also a key feature of ramelteon's metabolism. nih.gov Ramelteon itself is a single (S)-enantiomer. nih.gov The enzymatic hydroxylation process maintains stereochemical integrity, leading to the formation of specific stereoisomers of the hydroxylated metabolites. This precision is crucial as different stereoisomers can have different pharmacological activities and subsequent metabolic fates.
Sequential Nature of Phase I and Phase II Metabolism in this compound Formation
The creation of this compound is a classic example of sequential drug metabolism, where an initial modification by Phase I enzymes is a prerequisite for the subsequent conjugation reaction by Phase II enzymes. fiveable.me This two-step pathway ensures that the lipophilic parent drug is converted into a more water-soluble and easily excretable compound. researchgate.net
Phase I Metabolism: Hydroxylation
The metabolic journey begins with the Phase I oxidation of Ramelteon. This reaction is primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. fiveable.menih.gov Specific in vitro studies have identified CYP1A2 as the major isoenzyme responsible for the hepatic metabolism of Ramelteon. nih.gov To a lesser extent, enzymes from the CYP2C subfamily and CYP3A4 also contribute to this initial transformation. nih.govfda.gov
This enzymatic hydroxylation occurs at several positions on the Ramelteon molecule, leading to the formation of various metabolites. The principal and most abundant metabolite found in human serum is the monohydroxylated derivative known as M-II, which is chemically identified as 4-Hydroxy Ramelteon. nih.gov The systemic exposure to M-II is significantly greater than that of the parent drug, Ramelteon, underscoring the efficiency of this initial metabolic step. nih.govresearchgate.net This newly formed hydroxyl group on 4-Hydroxy Ramelteon serves as the reactive site for the subsequent Phase II reaction.
Phase II Metabolism: Glucuronidation
Following its formation, 4-Hydroxy Ramelteon (M-II) undergoes a Phase II conjugation reaction known as glucuronidation. researchgate.net This process involves the covalent attachment of a glucuronic acid moiety, derived from the cofactor uridine diphosphate-glucuronic acid (UDPGA), to the hydroxyl group of the substrate. researchgate.net The reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs), which are also predominantly located in the endoplasmic reticulum of liver cells. researchgate.netnih.gov The end product of this conjugation is the stable, water-soluble compound, this compound, which can be efficiently eliminated from the body, primarily via the urine. researchgate.net
Substrate Specificity and Kinetic Properties of Enzymes for 4-Hydroxy Ramelteon
The efficiency of this compound formation is determined by the substrate specificity and kinetic properties of the involved CYP and UGT enzymes.
Enzymes of Phase I Metabolism
The conversion of Ramelteon to 4-Hydroxy Ramelteon (M-II) is highly specific. Research has consistently shown that CYP1A2 is the primary enzyme responsible for this hydroxylation. nih.govnih.govwjgnet.com While other enzymes like CYP2C19 and CYP3A4 can metabolize Ramelteon, their contribution to the formation of the key M-II metabolite is minor compared to CYP1A2. nih.govresearchgate.net This high degree of specificity suggests that Ramelteon is a preferred substrate for the active site of the CYP1A2 enzyme.
| Enzyme Family | Primary Isoform | Role in Metabolism | Substrate | Product |
| Cytochrome P450 (Phase I) | CYP1A2 | Major catalyst for hydroxylation | Ramelteon | 4-Hydroxy Ramelteon (M-II) |
| CYP2C Subfamily | Minor contributor to hydroxylation | Ramelteon | Hydroxylated Metabolites | |
| CYP3A4 | Minor contributor to hydroxylation | Ramelteon | Hydroxylated Metabolites |
Enzymes of Phase II Metabolism
The subsequent glucuronidation of 4-Hydroxy Ramelteon is carried out by UGT enzymes. Human UGTs are categorized into subfamilies, including UGT1A and UGT2B, which exhibit broad and often overlapping substrate specificities. nih.gov The isoforms responsible for conjugating phenolic and hydroxylated compounds, such as 4-Hydroxy Ramelteon, are primarily from the UGT1A subfamily. nih.gov Specifically, UGT1A1, UGT1A3, and UGT1A9 are abundantly expressed in the liver and are known to metabolize a wide range of phenolic substrates. nih.gov While the specific UGT isoform(s) with the highest affinity for 4-Hydroxy Ramelteon have not been definitively identified in the reviewed literature, its chemical structure makes it a suitable substrate for these key hepatic enzymes.
The kinetic properties of UGTs can be complex, sometimes deviating from standard Michaelis-Menten kinetics and exhibiting patterns like substrate inhibition or sigmoidal kinetics depending on the specific enzyme and substrate pairing. nih.govresearchgate.net The affinity (represented by Kₘ) and maximum reaction velocity (Vₘₐₓ) are crucial parameters for assessing an enzyme's efficiency. bohrium.com For phenolic substrates similar to 4-Hydroxy Ramelteon, Kₘ and Vₘₐₓ values can vary significantly among different UGT isoforms, indicating distinct efficiencies in their catalytic activity. researchgate.netnih.gov
| Enzyme Family | Key Isoforms for Phenolic Substrates | Role in Metabolism | Substrate | Product | Kinetic Properties |
| UDP-Glucuronosyltransferase (Phase II) | UGT1A1, UGT1A9, UGT1A3 | Conjugation with glucuronic acid | 4-Hydroxy Ramelteon (M-II) | This compound | Characterized by high affinity (low Kₘ) and high capacity (Vₘₐₓ) for various phenolic compounds. Specific kinetic values for 4-Hydroxy Ramelteon are not detailed in available literature. |
Advanced Analytical Methodologies for 4 Hydroxy Ramelteon Beta D Glucuronide Quantification and Characterization
Chromatographic and Spectrometric Techniques for Separation and Detection
The separation and detection of 4-Hydroxy Ramelteon (B1678794) beta-D-Glucuronide from endogenous components in biological samples rely on the coupling of powerful chromatographic separation with highly sensitive spectrometric detection.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the cornerstone for the quantitative analysis of ramelteon and its metabolites in biological fluids. nih.gov This technique offers exceptional sensitivity and selectivity, enabling the measurement of low-concentration analytes in complex matrices like plasma. nih.gov For the analysis of ramelteon and its primary active metabolite, M-II (4-hydroxy ramelteon), methods are typically developed using a triple quadrupole mass spectrometer operating in the positive ion mode with multiple reaction monitoring (MRM). nih.govresearchgate.net
The MRM mode provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and its internal standard. This allows for the confident quantification of the target compound even in the presence of co-eluting matrix components. researchgate.net LC-MS/MS methods for ramelteon and its metabolites have been successfully applied to pharmacokinetic studies, demonstrating robust performance with high accuracy and precision. nih.gov While direct quantification of the glucuronide conjugate is preferable, some older approaches involved enzymatic hydrolysis with β-glucuronidase to cleave the glucuronic acid moiety, followed by quantification of the liberated aglycone (4-hydroxy ramelteon). However, modern LC-MS/MS instruments generally possess the sensitivity to measure the intact glucuronide directly, which avoids potential variability from the enzymatic reaction. scispace.com
| Parameter | Condition |
|---|---|
| Chromatographic Column | Hedera ODS-2 (5 μm, 150 × 2.1 mm) |
| Mobile Phase | Methanol-0.1% formic acid in 10 mM ammonium (B1175870) acetate (B1210297) solution (85:15, v/v) |
| Flow Rate | 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Linear Range (Ramelteon) | 0.0500–30.0 ng/mL |
| Linear Range (M-II) | 1.00–250 ng/mL |
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural characterization and unequivocal identification of metabolites. longdom.org Unlike triple quadrupole instruments that typically operate at unit resolution, HRMS instruments like Time-of-Flight (TOF) or Orbitrap analyzers provide highly accurate mass measurements, often at the sub-ppm level. longdom.org
For a metabolite like 4-Hydroxy Ramelteon beta-D-Glucuronide, HRMS is invaluable during drug discovery and metabolism studies. It allows for the determination of the elemental composition of the metabolite from its precise mass-to-charge ratio (m/z). This high mass accuracy helps to distinguish the metabolite from other potential molecules with the same nominal mass, thereby confirming its identity. Furthermore, by coupling HRMS with fragmentation techniques (MS/MS), a detailed structural analysis can be performed, providing confidence in the site of hydroxylation and the identity of the conjugate. This capability is essential for building a comprehensive metabolic profile of a drug candidate. longdom.org
Ramelteon is a chiral molecule, existing as a single (S)-enantiomer. The biological activity of chiral compounds often resides in one enantiomer, making the analysis of enantiomeric purity crucial. As metabolic processes can sometimes be stereoselective, it is also important to have analytical methods capable of separating the enantiomers of the parent drug and its metabolites.
Chiral liquid chromatography is the primary technique for this purpose. A simple and robust isocratic chiral LC method has been developed for separating the enantiomers of ramelteon using an amylose-based chiral stationary phase. researchgate.net The addition of a small amount of an acid, such as methanesulfonic acid, to the mobile phase has been shown to enhance chromatographic efficiency and the resolution between the enantiomers. researchgate.net Such methods are validated for accuracy and precision and can detect and quantify the unwanted (R)-enantiomer at very low levels. This same principle of chiral separation can be applied to the metabolites, including this compound, to investigate the stereoselectivity of the metabolic pathways.
| Parameter | Condition |
|---|---|
| Chiral Column | Chiralpak AD-H, 250 mm × 4.6 mm, 5 μm |
| Mobile Phase | n-hexane:ethanol:methanesulfonic acid (900:100:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| UV Detection | 220 nm |
| Resolution (between enantiomers) | > 4 |
Sample Preparation Strategies for Biological Matrices in Preclinical Research
The goal of sample preparation is to extract the analyte of interest from the biological matrix (e.g., plasma, urine), remove interfering substances, and concentrate the sample prior to analysis. The choice of method depends on the analyte's properties, its concentration, and the matrix itself. scispace.com
Several extraction techniques are commonly used for ramelteon and its metabolites in biological samples. researchgate.net
Protein Precipitation (PPT): This is one of the simplest and fastest methods. It involves adding an organic solvent, such as methanol (B129727) or acetonitrile, to the plasma sample to denature and precipitate proteins. nih.govucla.edu After centrifugation, the supernatant containing the analyte is collected for analysis. While fast and effective, it may result in a less clean extract compared to other methods, potentially leading to matrix effects in the LC-MS/MS analysis. nih.gov
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous sample and an organic solvent). researchgate.net This technique can provide a cleaner sample than PPT but is more labor-intensive and requires larger volumes of organic solvents. researchgate.net
Solid-Phase Extraction (SPE): SPE is a highly effective and popular technique that provides high recovery and clean extracts. researchgate.netscispace.com It utilizes a solid sorbent material packed into a cartridge to selectively adsorb the analyte from the liquid sample. Interfering components are washed away, and the analyte is then eluted with a small volume of a different solvent. SPE is easily automated, making it suitable for high-throughput analysis. scispace.com
| Methodology | Advantages | Disadvantages |
|---|---|---|
| Protein Precipitation (PPT) | Fast, simple, low cost | Less clean extract, potential for matrix effects |
| Liquid-Liquid Extraction (LLE) | Cleaner extract than PPT, good recovery | More labor-intensive, requires larger solvent volumes |
| Solid-Phase Extraction (SPE) | High recovery, very clean extract, can be automated | Higher cost, requires method development |
Glucuronide conjugates, including this compound, present unique challenges during sample preparation due to their potential instability. scispace.com The stability of the glucuronide must be ensured throughout the entire analytical process, from sample collection and storage to final analysis. scispace.com
A primary concern is the hydrolysis of the glucuronide back to its aglycone (4-hydroxy ramelteon). This can occur chemically, especially at non-neutral pH, or enzymatically due to the presence of endogenous β-glucuronidases in biological samples like plasma and tissue. scispace.comnih.gov To mitigate this, several strategies are employed:
Temperature Control: Samples should be collected and processed on ice and stored at low temperatures (e.g., -80°C) to minimize enzymatic activity and chemical degradation. ucla.edunih.gov
pH Adjustment: Acidification of the sample can help to inhibit the activity of endogenous β-glucuronidases, which are typically most active at neutral or slightly acidic pH. journalofappliedbioanalysis.com
Rapid Processing: Minimizing the time between sample collection and extraction or freezing is crucial to prevent degradation. ucla.edu
The stability of the glucuronide must be thoroughly investigated during method validation, including freeze-thaw stability, short-term stability at room temperature, and long-term stability under frozen conditions. journalofappliedbioanalysis.com Failure to ensure stability can lead to an underestimation of the glucuronide concentration and a corresponding overestimation of the aglycone. scispace.com
Lack of Specific Data Impedes Article Generation on this compound Analytics
Despite a comprehensive search for scientific literature, specific, detailed data regarding the advanced analytical methodologies for the quantification and characterization of this compound in preclinical contexts remains largely unavailable in the public domain. As a result, the generation of a thorough and data-rich article, as per the requested outline, is not currently feasible.
The inquiry sought to populate a detailed article structure focusing on the validation parameters of analytical methods for this specific metabolite of Ramelteon. This included assessments of sensitivity, linearity, accuracy, and precision in in vitro and animal study samples, as well as a focused discussion on matrix effects and ion suppression. The directive specifically required the inclusion of data tables and detailed research findings.
While general principles of bioanalytical method validation for glucuronidated metabolites using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are well-established, public-domain research articles and validation reports containing the explicit quantitative data for this compound could not be located. This type of detailed validation data is often proprietary to pharmaceutical companies and contract research organizations and is typically submitted to regulatory agencies as part of new drug applications, rather than being published in peer-reviewed journals.
Consequently, without access to specific lower limit of quantification (LLOQ), linear range, accuracy, precision data, or quantitative assessments of matrix effects for this particular compound, any attempt to generate the requested article would be speculative and fall short of the required scientific accuracy and detail. The creation of interactive data tables, as requested, is therefore impossible.
It is important to note that while general information on the metabolism of ramelteon and the analytical challenges associated with glucuronide conjugates exists, this information is not a substitute for the specific, quantitative data required to fulfill the user's request.
Therefore, until such specific data for this compound becomes publicly available, the generation of the outlined article with the mandatory data inclusions is not possible.
Preclinical Disposition and Pharmacokinetics of 4 Hydroxy Ramelteon Beta D Glucuronide
Formation and Stability in In Vitro Systems
The formation of 4-Hydroxy Ramelteon (B1678794) beta-D-Glucuronide is a key step in the phase II metabolism of ramelteon. This process primarily occurs in the liver, where the parent compound, ramelteon, first undergoes phase I oxidative metabolism to form hydroxylated intermediates, including 4-Hydroxy Ramelteon. researchgate.netnih.gov Subsequently, this hydroxylated metabolite undergoes conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), to form the water-soluble glucuronide conjugate. nih.gov
In vitro systems, such as hepatic microsomes and intact hepatocytes, are standard models used to study these metabolic pathways. thermofisher.comwuxiapptec.com Hepatic microsomes are subcellular fractions that contain a high concentration of phase I (e.g., Cytochrome P450) and phase II (e.g., UGTs) enzymes, making them suitable for investigating the formation of glucuronides. nih.govyoutube.com Studies using human liver microsomes have demonstrated the capacity of these systems to generate glucuronide conjugates from hydroxylated drug metabolites. researchgate.netnih.gov
Hepatocyte incubation systems offer a more complete model, as they contain a full complement of metabolic enzymes and cofactors within an intact cellular structure. thermofisher.comyoutube.com These systems allow for the assessment of the entire metabolic cascade, from the initial oxidation of ramelteon to the subsequent glucuronidation of 4-Hydroxy Ramelteon. wuxiapptec.com The use of cryopreserved hepatocytes from various species, including humans, rats, and monkeys, is a common practice to evaluate metabolic stability and metabolite formation. nuvisan.com
While the liver is the primary site of ramelteon metabolism, other tissues may contribute to the formation of its metabolites. The metabolism of ramelteon has been shown to involve enzymes present in the intestine, specifically CYP3A4, which contributes to its first-pass metabolism. nih.gov Although direct evidence for the formation of 4-Hydroxy Ramelteon beta-D-Glucuronide in the intestine is not extensively detailed, the intestine is known to possess UGT activity and can contribute to the glucuronidation of various compounds.
Renal metabolism is another potential contributor to drug conjugation. The kidneys are capable of performing both phase I and phase II metabolic reactions. However, for ramelteon, hepatic clearance is the predominant route of elimination, suggesting that the contribution of renal metabolism to the formation of this compound is likely minor compared to the liver. youtube.com
Metabolic stability assays are crucial in vitro tools used during drug discovery to predict the in vivo clearance of a compound. wuxiapptec.comyoutube.com These assays typically involve incubating a compound with liver microsomes or hepatocytes and measuring its disappearance over time. nuvisan.com From this data, key pharmacokinetic parameters such as the metabolic half-life (t½) and intrinsic clearance (CLint) can be calculated. thermofisher.comnih.gov
Intrinsic clearance represents the inherent ability of the liver to metabolize a drug, independent of blood flow. nuvisan.com For a metabolite like this compound, the relevant measure is the intrinsic clearance of its precursor, 4-Hydroxy Ramelteon, via the glucuronidation pathway. A high intrinsic clearance value for the formation of the glucuronide would indicate rapid and efficient conjugation and subsequent elimination. nih.gov These in vitro CLint values can be scaled to predict in vivo hepatic clearance in preclinical species and humans. thermofisher.com
Table 1: Parameters Determined from In Vitro Metabolic Stability Assays
| Parameter | Description | In Vitro System |
|---|---|---|
| Half-life (t½) | The time required for the concentration of the parent compound to decrease by half. | Hepatic Microsomes, Hepatocytes |
| Intrinsic Clearance (CLint) | The intrinsic ability of an enzyme system to metabolize a compound, expressed as volume of medium cleared per unit time per unit of protein or cells. | Hepatic Microsomes, Hepatocytes |
Disposition in Animal Models
Preclinical studies in animal models such as rats and monkeys are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug and its metabolites. nih.gov Following the administration of ramelteon to these species, it is absorbed and extensively metabolized. nih.gov The resulting metabolites, including this compound, are then distributed throughout the body via systemic circulation.
Studies in monkeys have been used to assess the disposition and potential behavioral effects of ramelteon. nih.gov While specific distribution data for this compound in various tissues is not extensively published, as a water-soluble glucuronide, it is generally expected to have limited ability to cross cellular membranes and would be primarily confined to the bloodstream and extracellular fluid before elimination.
The excretion of metabolites is a critical component of drug disposition. As a polar, water-soluble conjugate, this compound is readily eliminated from the body. The primary routes of excretion for such metabolites are through the urine and bile. nih.govnih.gov
Studies conducted in rats and chimeric mice with humanized livers have investigated the excretion routes of ramelteon's glucuronide metabolites. These studies have demonstrated that both biliary and urinary pathways are significant for the elimination of these conjugates. researchgate.net The ratio of biliary to urinary excretion can, however, exhibit notable species differences. For instance, in rats, the biliary excretion of the glucuronide metabolite was found to be substantially higher than its urinary excretion. researchgate.net This highlights the importance of the biliary route for the clearance of ramelteon glucuronides in this preclinical species.
Table 2: Excretion Ratios of Ramelteon Glucuronide Metabolite in Animal Models
| Species | Biliary Excretion Ratio | Urinary Excretion Ratio | Primary Route |
|---|---|---|---|
| Rats | 3.70 | 1.00 | Biliary |
| Rat Chimeric Mice | 4.52 | 1.00 | Biliary |
Data derived from a study analyzing the excretion of glucuronide metabolites. researchgate.net
Systemic Exposure and Elimination Kinetics in Preclinical Species
Detailed pharmacokinetic data specifically for this compound in preclinical species, including parameters such as Cmax, Tmax, AUC, and elimination half-life, are not extensively available in publicly accessible scientific literature. The primary focus of published preclinical and clinical studies has been on the parent drug, ramelteon, and its major active metabolite, M-II.
Ramelteon undergoes extensive first-pass metabolism, primarily through oxidation to form hydroxyl and carbonyl derivatives, with subsequent secondary metabolism producing glucuronide conjugates. nih.govresearchgate.net The principal active metabolite, M-II, is a product of hydroxylation and circulates at concentrations significantly higher than ramelteon itself. nih.govnih.govfda.gov While it is understood that M-II and other hydroxylated metabolites are further metabolized via glucuronidation, specific quantitative data detailing the systemic exposure and elimination kinetics of the resulting this compound in animal models have not been specifically reported in the reviewed sources.
General metabolic pathways indicate that after oral administration, ramelteon is rapidly absorbed and metabolized. fda.gov Studies in rats have shown that ramelteon is absorbed from the intestinal tract as the intact drug. fda.gov The metabolic fate involves multiple cytochrome P450 enzymes, leading to various oxidized metabolites which are then available for Phase II conjugation reactions, such as glucuronidation. nih.gov The resulting glucuronides are typically more water-soluble and are readily eliminated from the body. However, without specific studies isolating and quantifying this compound, a precise pharmacokinetic profile in preclinical species cannot be constructed.
Enterohepatic Recirculation of Glucuronides in Preclinical Models
The potential for enterohepatic recirculation of this compound in preclinical models has not been specifically documented in the available literature. Enterohepatic recirculation is a process where drugs or their metabolites are excreted into the bile, stored in the gallbladder, and then released into the small intestine, where they can be reabsorbed back into circulation. nih.gov This process can significantly prolong the elimination half-life of a compound.
For glucuronide conjugates, this process often involves the hydrolysis of the glucuronide moiety by bacterial β-glucuronidases in the gut, which reforms the parent aglycone (in this case, 4-Hydroxy Ramelteon). This less polar molecule can then be reabsorbed.
Molecular and Computational Investigations of 4 Hydroxy Ramelteon Beta D Glucuronide
Theoretical Modeling of Glucuronidation Reactions
The conjugation of 4-hydroxy ramelteon (B1678794) with glucuronic acid is a complex biochemical process mediated by UDP-glucuronosyltransferases (UGTs). Theoretical modeling provides invaluable insights into the intricacies of this reaction at a molecular level.
Quantum Mechanical and Molecular Dynamics Simulations of Enzyme-Substrate Interactions
While specific quantum mechanical (QM) and molecular dynamics (MD) simulations for the glucuronidation of 4-hydroxy ramelteon are not extensively documented in publicly available literature, the principles from studies on similar UGT-mediated reactions can be applied. QM methods are instrumental in elucidating the electronic aspects of the glucuronidation reaction, such as the transition state of the SN2 reaction mechanism. nih.gov These calculations can help in understanding the activation energy required for the transfer of glucuronic acid to the hydroxyl group of 4-hydroxy ramelteon. nih.gov
Molecular dynamics simulations, on the other hand, can model the dynamic interactions between the substrate, 4-hydroxy ramelteon, and the active site of the specific UGT isoform, likely UGT1A4 which is known to metabolize various drugs. nih.gov Such simulations could reveal key amino acid residues involved in substrate recognition and binding, as well as the conformational changes the enzyme might undergo to accommodate the substrate. bionity.com The binding orientation of 4-hydroxy ramelteon within the enzyme's active site is a crucial factor determining the reaction's feasibility and rate.
| Computational Technique | Application in Studying Glucuronidation | Key Insights |
| Quantum Mechanics (QM) | Elucidation of the reaction mechanism at an electronic level. | Determination of transition state energies, charge distribution, and reaction kinetics. |
| Molecular Dynamics (MD) | Simulation of the dynamic interactions between the enzyme and substrate. | Identification of key binding residues, substrate orientation, and enzyme conformational changes. |
Prediction of Glucuronidation Sites and Reactivity
Computational models are increasingly employed to predict the sites of metabolism (SOM) for xenobiotics, including glucuronidation. researchgate.net For ramelteon, metabolism primarily involves oxidation to hydroxyl derivatives, which then serve as substrates for glucuronidation. nih.gov The hydroxyl group at the 4-position of the indane ring in 4-hydroxy ramelteon is a prime candidate for glucuronidation due to its accessibility and the presence of a reactive hydroxyl moiety.
Predictive models for UGT-mediated metabolism often utilize a combination of quantum mechanical simulations and machine learning algorithms. drugbank.com These models assess the reactivity of potential metabolic sites by calculating parameters such as activation energies. drugbank.com For 4-hydroxy ramelteon, the phenolic hydroxyl group would be predicted as a highly probable site for glucuronidation due to its electronic properties and steric accessibility.
Structure-Activity Relationship (SAR) Studies of Glucuronide Conjugates
The addition of a bulky and polar glucuronic acid moiety significantly alters the physicochemical properties of the parent compound, which in turn affects its biological activity.
Impact of Glucuronidation on Molecular Conformation and Polarity
Glucuronidation drastically increases the polarity and water solubility of a molecule, facilitating its excretion from the body. nih.gov This is a primary mechanism for the detoxification and elimination of drugs and their metabolites. The addition of the beta-D-glucuronide group to 4-hydroxy ramelteon introduces multiple hydroxyl and a carboxyl group, significantly increasing its hydrophilicity.
| Property | 4-Hydroxy Ramelteon | 4-Hydroxy Ramelteon beta-D-Glucuronide |
| Polarity | Moderately polar | Highly polar |
| Water Solubility | Limited | High |
| Molecular Weight | Increased | Significantly Increased |
| Conformational Flexibility | Relatively flexible | Potentially restricted due to bulky glucuronide |
Comparative Analysis of Biological Interactions with Precursor and Parent Compound at a Molecular Level
Ramelteon and its primary active metabolite, M-II (a hydroxylated form), are agonists of the MT1 and MT2 melatonin (B1676174) receptors. nih.govresearchgate.net M-II exhibits a lower binding affinity for these receptors compared to ramelteon. researchgate.net Following the trend of decreased affinity with increased hydroxylation, it is highly probable that 4-hydroxy ramelteon would also have a reduced affinity for MT1 and MT2 receptors compared to the parent compound.
The subsequent glucuronidation to form this compound is expected to further diminish or completely abolish its activity at melatonin receptors. The large, polar glucuronide group would likely create steric hindrance and unfavorable electrostatic interactions within the receptor's binding site, preventing effective binding. Computational docking studies could be employed to model and compare the binding modes and affinities of ramelteon, 4-hydroxy ramelteon, and its glucuronide conjugate with the MT1 and MT2 receptors.
| Compound | Predicted MT1/MT2 Receptor Affinity | Rationale |
| Ramelteon | High | Parent compound with optimal structure for receptor binding. |
| 4-Hydroxy Ramelteon | Reduced | Addition of a hydroxyl group may slightly alter binding interactions. |
| This compound | Negligible to None | The bulky and polar glucuronide moiety would likely prevent binding. |
Computational Prediction of Metabolic Pathways and Enzyme Specificity
In silico tools play a crucial role in predicting the metabolic pathways of drug candidates and identifying the specific enzymes involved. drugbank.com For ramelteon, the metabolic pathway leading to this compound involves a two-step process: Phase I oxidation followed by Phase II glucuronidation. nih.gov
Computational models can predict the likelihood of different cytochrome P450 (CYP) enzymes catalyzing the initial hydroxylation of ramelteon. Following this, models specifically designed for UGTs can predict which isoform is responsible for the subsequent glucuronidation. researchgate.net Given that UGT1A4 is known to metabolize a wide range of xenobiotics, it is a probable candidate for the glucuronidation of 4-hydroxy ramelteon. nih.gov Machine learning models, trained on extensive datasets of known UGT substrates, can predict the likelihood of a compound being a substrate for a specific UGT isoform with reasonable accuracy. researchgate.net
Comparative Metabolic Profiling and Inter Species Analysis
Comparison of 4-Hydroxy Ramelteon (B1678794) beta-D-Glucuronide Formation with Other Ramelteon Metabolites (e.g., M-II, M-I, M-III, M-IV)
Ramelteon undergoes extensive first-pass metabolism, leading to the formation of several metabolites. drugs.comwikipedia.org The primary metabolic routes consist of oxidation to hydroxyl and carbonyl derivatives. drugs.comnih.gov These initial, or Phase I, metabolites are designated as M-I, M-II, M-III, and M-IV. nih.govnih.gov Secondary metabolism subsequently produces glucuronide conjugates of these oxidized products. drugs.comnih.govnih.govresearchgate.net
The formation of 4-Hydroxy Ramelteon beta-D-Glucuronide is therefore a subsequent step, acting on hydroxylated precursors like M-II. This positions glucuronidation as a key pathway for the detoxification and elimination of the primary, active metabolites.
Given that ramelteon's absolute oral bioavailability is very low (1.8%) due to extensive first-pass metabolism, the clearance of the parent drug is dominated by the formation of its Phase I metabolites. drugs.comwikipedia.org The major metabolite, M-II, is formed rapidly and demonstrates a monophasic decline, indicating efficient clearance. nih.gov The conversion of hydroxylated metabolites, such as the precursor to this compound, into their corresponding glucuronides represents a significant pathway for their eventual excretion from the body. Glucuronidation increases the water solubility of the metabolites, facilitating their elimination, primarily via the kidneys. uomus.edu.iqdrughunter.com While the formation of M-II and other Phase I metabolites is central to the initial clearance of ramelteon, the subsequent glucuronidation is critical for the clearance of these metabolites from systemic circulation.
Preclinical studies are essential for characterizing the metabolic fate of new chemical entities. While detailed kinetic data for this compound in preclinical models is not extensively published, the behavior of its precursors provides insight. In animal models, as in humans, ramelteon is rapidly metabolized. nih.gov The active metabolite M-II has a longer half-life (2–5 hours) than the parent compound ramelteon (1–2.6 hours) in humans, a characteristic that may also be observed in preclinical species. wikipedia.org This longer half-life underscores the importance of its subsequent clearance pathways, including glucuronidation. Studies in rats have been used to evaluate the effects of ramelteon, indicating its use in preclinical pharmacological profiling. researchgate.net
| Compound | Parameter | Value | Reference |
|---|---|---|---|
| Ramelteon | Elimination Half-life (T½) | 1–2.6 hours | wikipedia.org |
| M-II | Elimination Half-life (T½) | 2–5 hours | wikipedia.org |
| Ramelteon | Time to Peak Concentration (Tmax) | ~0.75 hours | drugs.comwikipedia.org |
| M-II | Systemic Exposure vs. Ramelteon | 20- to 100-fold greater | drugs.comwikipedia.org |
Interspecies Differences in Glucuronidation of Ramelteon and its Hydroxylated Metabolite
The enzymes responsible for drug metabolism, particularly Cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGT), often exhibit significant differences in expression and activity across species. nih.gov This variability can profoundly affect a drug's pharmacokinetic profile and is a critical consideration in drug development.
In humans, the hepatic metabolism of ramelteon is primarily mediated by the CYP1A2 isozyme, with minor contributions from the CYP2C subfamily and CYP3A4. drugs.comnih.govnih.gov The subsequent glucuronidation of hydroxylated metabolites is carried out by UGT enzymes.
Significant interspecies differences in UGT activity are well-documented for various compounds. nih.govnih.govnel.edu For example, studies comparing humans, monkeys, pigs, dogs, and rats have shown both similarities and differences in glucuronidation kinetics for model substrates. nih.govnel.edu For melatonin (B1676174), a compound structurally related to ramelteon, a significant difference in Phase II conjugation has been observed: 6-hydroxymelatonin (B16111) glucuronide is the major metabolite in mice, whereas 6-hydroxymelatonin sulfate (B86663) is predominant in humans. nih.gov This highlights the potential for species-specific differences in the balance between glucuronidation and sulfation. Such variations in CYP and UGT enzyme profiles between preclinical models (like rats or dogs) and humans can lead to different metabolite ratios and clearance rates for ramelteon and its hydroxylated metabolites.
| Metabolic Phase | Primary Enzyme(s) | Reference |
|---|---|---|
| Phase I (Oxidation) | CYP1A2 (major), CYP2C subfamily, CYP3A4 | drugs.comnih.govnih.gov |
| Phase II (Conjugation) | UDP-glucuronosyltransferases (UGTs) | drugs.comnih.gov |
The species-specific nature of drug-metabolizing enzymes has direct implications for the translation of preclinical data to human clinical outcomes. nih.gov If the animal model chosen for safety and efficacy studies metabolizes ramelteon differently than humans, it may not accurately predict the human pharmacokinetic profile, the relative abundance of metabolites like this compound, or the contribution of active metabolites like M-II. researchgate.net For instance, if a preclinical species relies less on CYP1A2 or has a different UGT expression profile, the exposure to both parent drug and metabolites could be significantly altered. Therefore, a thorough understanding of the comparative metabolism of ramelteon across species is essential for selecting the most appropriate animal models and for accurately extrapolating preclinical findings to humans.
Distinction from Other Phase II Metabolic Pathways (e.g., sulfation)
Phase II metabolism involves the conjugation of a drug or its metabolite with an endogenous molecule to increase its polarity and facilitate excretion. drughunter.comyoutube.com The two most common Phase II reactions are glucuronidation and sulfation. drughunter.comfliphtml5.com
For ramelteon, secondary metabolism is explicitly noted to produce glucuronide conjugates. drugs.comnih.govresearchgate.net Sulfation, which is catalyzed by sulfotransferases (SULTs), represents an alternative but distinct conjugation pathway. uomus.edu.iqdrughunter.com While both pathways add a large, polar, ionizable group to the substrate, the enzymes and cofactors involved are different. Glucuronidation utilizes UDP-glucuronic acid (UDPGA) as a cofactor, whereas sulfation uses 3'-phosphoadenosine-5'-phosphosulfate (PAPS). uomus.edu.iq
The available literature on ramelteon metabolism consistently points towards glucuronidation as the key Phase II pathway for its hydroxylated metabolites. There is no significant mention of sulfation as a metabolic route for ramelteon. This indicates a metabolic preference for the glucuronidation pathway in the elimination of ramelteon's Phase I metabolites, distinguishing it from drugs where sulfation may be a competing or dominant Phase II reaction.
Advanced Research Directions and Emerging Methodologies
Exploration of Novel Glucuronidation Mechanisms or Unexpected Metabolite Properties
While glucuronidation is a well-established metabolic pathway, the nuances of this process for specific metabolites like 4-Hydroxy Ramelteon (B1678794) beta-D-Glucuronide are still under investigation. nih.gov Future research will likely focus on identifying any atypical enzymatic activities or cellular environments that could influence the rate and extent of its formation. Glucuronidation is a detoxification process that makes substances more water-soluble, facilitating their elimination from the body through urine or feces. wikipedia.org
Development of Advanced In Vitro and Ex Vivo Models for Metabolic Studies
Predicting the in vivo behavior of drugs and their metabolites from in vitro data remains a significant challenge, particularly for compounds undergoing extensive glucuronidation. nih.govresearchgate.net Traditional in vitro systems, such as human liver microsomes, have limitations in fully replicating the complex interplay of enzymes and transporters in a cellular context. researchgate.net
The development of more sophisticated models is a key research priority. These include:
3D-Hepatocyte Spheroids: These models better mimic the architecture and function of the liver, providing a more physiologically relevant environment for studying metabolism.
Organ-on-a-Chip Technology: Microfluidic devices that can simulate the function of human organs offer a promising platform for studying drug metabolism and transport in a dynamic system.
Precision-Cut Tissue Slices: Ex vivo models using viable tissue slices from organs like the liver and intestine can provide valuable insights into tissue-specific metabolism and transport.
These advanced models will be instrumental in obtaining more accurate predictions of the in vivo clearance of 4-Hydroxy Ramelteon beta-D-Glucuronide and understanding the factors that govern its distribution. While in vitro models are useful, extrapolating the data to in vivo outcomes can be challenging. nih.gov
Integration of Omics Technologies in Glucuronide Metabolism Research
The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is set to revolutionize our understanding of drug metabolism. nih.gov For this compound, these approaches can provide a systems-level view of the factors influencing its metabolic pathway.
| Omics Technology | Application in this compound Research |
| Genomics | Identifying genetic polymorphisms in UGT enzymes that may lead to inter-individual variability in the formation of the glucuronide. |
| Transcriptomics | Studying how the expression of UGTs and relevant transporters is regulated in response to various physiological or pathological conditions. |
| Proteomics | Quantifying the levels of specific UGT isoforms and transporters in different tissues to build more accurate predictive models of metabolism. |
| Metabolomics | Profiling the complete set of metabolites in a biological system to uncover potential interactions and downstream effects related to the formation of this compound. |
By integrating data from these different omics platforms, researchers can construct comprehensive models of ramelteon metabolism and identify potential biomarkers for predicting metabolic profiles in individual patients. mdpi.com
Mechanistic Understanding of Drug-Drug Interactions Involving Glucuronidation
Ramelteon is known to be susceptible to drug-drug interactions (DDIs), primarily through the inhibition of cytochrome P450 (CYP) enzymes involved in its initial hydroxylation. nih.govresearchgate.net For instance, co-administration with fluvoxamine, a potent CYP1A2 inhibitor, can dramatically increase ramelteon exposure. nih.gov
While the focus has been on phase I metabolism, the potential for DDIs at the level of glucuronidation should not be overlooked. Future research will need to systematically investigate the inhibition and induction of UGT enzymes responsible for the formation of this compound by co-administered drugs. This is crucial as many drugs are eliminated via glucuronidation, creating a potential for competition for the same UGT enzymes. A deeper mechanistic understanding of these interactions is essential for predicting and managing potential DDIs. nih.gov
Known Interacting Drugs with Ramelteon (Primarily via CYP Pathways):
Fluvoxamine nih.gov
Ketoconazole nih.gov
Fluconazole nih.gov
Rifampin researchgate.net
Synthetic Strategies for Isotopic Labeling and Reference Standard Generation of this compound
The availability of high-purity reference standards is a prerequisite for accurate quantification and characterization of metabolites in biological matrices. The chemical synthesis of this compound is therefore a critical area of research. nih.gov
Furthermore, isotopic labeling, particularly with stable isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C), is an invaluable tool in drug metabolism studies. nih.govmusechem.com Isotope-labeled analogues of this compound can be used as internal standards in mass spectrometry-based bioanalysis, enabling precise and accurate quantification. eurisotop.com They are also essential for "tracer" studies to elucidate metabolic pathways and determine the flux through different biotransformation routes. nih.govresearchgate.net The development of efficient and regioselective synthetic methods for introducing isotopic labels into the this compound molecule is a key objective for advancing research in this area. medchemexpress.com
Q & A
Basic: What analytical methods are recommended for identifying and quantifying 4-Hydroxy Ramelteon beta-D-Glucuronide in biological matrices?
Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantification. Deuterated analogs (e.g., deuterium-labeled internal standards) should be used to enhance accuracy, as isotopic dilution corrects for matrix effects and ion suppression . For structural confirmation, combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) with high-resolution mass spectrometry (HRMS) to resolve glucuronide linkage stereochemistry and verify molecular integrity .
Basic: What are the critical steps in synthesizing this compound?
Answer:
Synthesis typically involves:
Glucuronic Acid Activation : Protect hydroxyl groups via acetylation (e.g., 2,3,4-tri-O-acetyl glucuronide) to prevent unwanted side reactions .
Conjugation : React the activated glucuronide with 4-Hydroxy Ramelteon under acidic/basic conditions. Phase transfer catalysts (e.g., tetrabutylammonium bromide) in methylene chloride improve reaction efficiency by stabilizing intermediates .
Deprotection : Remove acetyl groups using controlled hydrolysis (e.g., NaOH in methanol) .
Key Challenge : Avoid oxidative degradation of the indole-like structure in Ramelteon during synthesis, as observed in analogous indoxyl-glucuronide syntheses .
Advanced: How can researchers optimize the synthesis yield of this compound?
Answer:
- Stepwise Purification : Use flash chromatography to isolate intermediates, reducing side-product formation.
- Reaction Monitoring : Employ thin-layer chromatography (TLC) or inline UV spectroscopy to track conjugation efficiency.
- Catalytic Optimization : Test phase transfer catalysts (e.g., crown ethers) to enhance glucuronidation rates, as demonstrated in indoxyl-glucuronide synthesis .
- Isotopic Labeling : Introduce deuterium at stable positions (e.g., Ramelteon’s methyl groups) to improve metabolic tracking without altering reactivity .
Advanced: What is the functional significance of glucuronidation on 4-Hydroxy Ramelteon's pharmacological activity?
Answer:
Glucuronidation generally enhances water solubility, promoting renal excretion and reducing systemic exposure. However, for Ramelteon, glucuronidation of its 4-hydroxy metabolite may alter:
- Receptor Interactions : Unlike the parent drug (a melatonin receptor agonist), the glucuronide likely lacks receptor affinity due to steric hindrance from the glucuronic acid moiety .
- Circadian Rhythm Modulation : Ramelteon’s duration-dependent effects on clock genes (e.g., Rev-erba) suggest its metabolite’s pharmacokinetics could influence long-term circadian regulation . Validate this via in vitro assays comparing parent and glucuronide effects on INS-1b cells.
Advanced: How can researchers resolve contradictions in reported metabolic pathways of this compound?
Answer:
Discrepancies often arise from:
- Species-Specific Metabolism : Compare in vitro (human hepatocytes) and in vivo (rodent) models to identify interspecies variations in UDP-glucuronosyltransferase (UGT) isoform activity .
- Enzyme Kinetics : Perform Michaelis-Menten analyses using recombinant UGTs (e.g., UGT1A1, UGT2B7) to determine isoform-specific Km and Vmax values .
- Competitive Inhibition : Test for interference from co-administered drugs (e.g., valproic acid glucuronide) that may alter UGT activity .
Advanced: How can enzyme inhibition assays elucidate interactions between this compound and metabolic enzymes?
Answer:
- β-Glucuronidase Assays : Use colorimetric substrates (e.g., 4-nitrophenyl-β-D-glucuronide) to measure hydrolysis rates, reflecting the metabolite’s stability in lysosomal environments .
- UGT Inhibition Screening : Pre-incubate liver microsomes with the glucuronide and probe substrates (e.g., 4-methylumbelliferone) to assess competitive/non-competitive inhibition .
- IC50 Determination : Quantify inhibition potency against HDACs or other targets using fluorogenic assays, as applied to suberoylanilide hydroxamic acid glucuronide .
Basic: What are the storage and stability requirements for this compound?
Answer:
- Storage : Store at -20°C in anhydrous dimethyl sulfoxide (DMSO) or ethanol to prevent hydrolysis. Avoid aqueous buffers unless lyophilized .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH) with LC-MS monitoring to identify degradation products (e.g., free aglycone) .
Advanced: What isotopic labeling strategies are effective for tracking this compound in pharmacokinetic studies?
Answer:
- Deuterium Labeling : Introduce deuterium at metabolically inert sites (e.g., Ramelteon’s benzene ring) to avoid isotopic exchange. Use HRMS to distinguish labeled vs. endogenous metabolites .
- Dual-Labeling : Combine ¹³C in the glucuronic acid moiety with deuterium in the aglycone for dual-tracer studies in mass spectrometry imaging .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
